

Measuring the Activity of Acetyl-CoA Carboxylase Alpha (ACCα): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AACA	
Cat. No.:	B15542576	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the accurate measurement of Acetyl-CoA Carboxylase Alpha (ACC α) activity. Understanding the enzymatic activity of ACC α , a key regulator of fatty acid synthesis, is crucial for research in metabolism, oncology, and drug discovery.

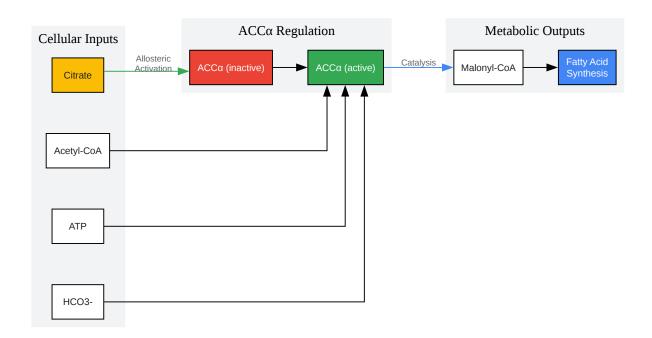
ACC α catalyzes the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis. The activity of ACC α is tightly regulated by allosteric mechanisms, primarily activation by citrate, and by reversible phosphorylation. Dysregulation of ACC α activity is implicated in various diseases, including metabolic syndrome, diabetes, and cancer.

This document outlines two common methods for determining ACCα activity: a continuous spectrophotometric assay and a discontinuous radioisotopic assay. Additionally, it provides quantitative data on enzyme kinetics, and the effects of known activators and inhibitors.

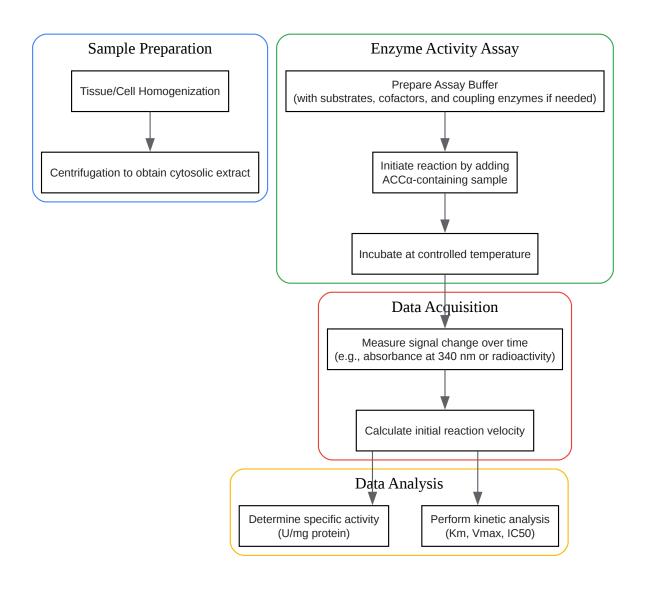
Data Presentation Enzyme Kinetics of ACCα

Parameter	Substrate	Value	Species/Conditions
K_m	Acetyl-CoA	0.4 mM	Control Enzyme
K_m	Acetyl-CoA	4 μΜ	CoA-activated Enzyme[1]
K_m	ATP	Unchanged by CoA activation	

Allosteric Regulation of Human ACC Isoforms by Citrate


Isoform	Apparent K_d (Activation)	Apparent K_i (Inhibition)	Fold Activation
ACC1	0.8 ± 0.3 mM	20 ± 8 mM	~4-fold[2]
ACC2	3.4 ± 0.6 mM	38 ± 8 mM	>1000-fold[2]

Inhibition of ACCα by Small Molecules


Inhibitor	IC_50	Target(s)
CP-640186	~60 nM	Rat, mouse, monkey, human ACC1 and ACC2
ND-630	2.1 nM (hACC1), 6.1 nM (hACC2)	Human ACC1 and ACC2
MK-4074	~3 nM	Human ACC1 and ACC2

Signaling Pathway and Experimental Workflow

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential activation of recombinant human acetyl-CoA carboxylases 1 and 2 by citrate -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Measuring the Activity of Acetyl-CoA Carboxylase Alpha (ACCα): Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542576#how-to-measure-acetyl-coa-carboxylase-alpha-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com